4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a chloro substituent and a benzamide moiety, which are significant for its biological activity and potential applications in medicinal chemistry. Its structure incorporates a quinazolinone core, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory activities.
The compound can be synthesized through various organic reactions involving starting materials such as 2-methyl-4-oxoquinazoline and chloroanilines. Research articles and chemical databases provide detailed synthetic routes and characterization data for this compound.
4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is classified as:
The synthesis of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide typically involves multiple steps:
The synthesis may require specific conditions such as temperature control, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure of the synthesized compound.
4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide can participate in several chemical reactions:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity. Analytical techniques such as Thin Layer Chromatography (TLC) are employed for monitoring reaction progress.
The mechanism of action for 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific biological targets:
Studies suggest that compounds similar to this one exhibit activity against targets such as Cyclooxygenase enzymes and various kinases, which are crucial in cancer biology.
4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (hereafter designated Compound 6′a) demonstrates significant disruption of key virulence mechanisms in multidrug-resistant Staphylococcus aureus. The compound achieves half-maximal inhibitory concentrations (IC₅₀) against biofilm formation at concentrations ≤ 2 µg/mL in clinical Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Staphylococcus aureus isolates. This efficacy correlates with downregulation of icaADBC operon expression, which encodes critical enzymes for polysaccharide intercellular adhesin synthesis—a fundamental component of staphylococcal biofilms [1] [8].
Quorum sensing interference is observed through dose-dependent suppression of agr (accessory gene regulator) activity, reducing toxin production (α-hemolysin, Panton-Valentine leucocidin) by 60–75% at sub-inhibitory concentrations (1/4 × minimum inhibitory concentration). This effectively attenuates bacterial pathogenicity without imposing direct lethal pressure that might select for resistance [1] [5].
Table 1: Virulence Factor Inhibition by Compound 6′a Against Clinical Staphylococcus aureus Isolates
| Strain Type | Biofilm Inhibition (IC₅₀, µg/mL) | Toxin Reduction (%) | Quorum Sensing Gene Suppression |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (NRS100) | 1.8 | 68 ± 4.2 | agrA (4.2-fold) |
| Vancomycin-Resistant Staphylococcus aureus (VRS4) | 2.1 | 72 ± 3.8 | agrC (3.9-fold) |
| Methicillin-Resistant Staphylococcus aureus (NRS192) | 1.5 | 75 ± 2.5 | sarA (5.1-fold) |
Compound 6′a restores susceptibility to conventional antibiotics through potent synergy, as quantified by fractional inhibitory concentration indices. Against multidrug-resistant Staphylococcus aureus, the compound reduces minimum inhibitory concentration values of β-lactams (meropenem, ceftriaxone) and glycopeptides (vancomycin) by 8- to 16-fold when administered at sub-inhibitory concentrations (4 µg/mL). Synergistic interactions (fractional inhibitory concentration indices ≤ 0.5) occur through dual mechanisms: direct inhibition of penicillin-binding protein 2a expression and disruption of peptidoglycan cross-linking in Methicillin-Resistant Staphylococcus aureus cell walls [1] [8].
Table 2: Synergistic Activity of Compound 6′a with Antibiotics Against Resistant Staphylococcus aureus
| Antibiotic | Minimum Inhibitory Concentration Alone (µg/mL) | Minimum Inhibitory Concentration with 6′a (4 µg/mL) (µg/mL) | Fractional Inhibitory Concentration Index | Interpretation |
|---|---|---|---|---|
| Meropenem | 128 | 8 | 0.31 | Synergy |
| Ceftriaxone | >256 | 16 | 0.25 | Synergy |
| Vancomycin | 32 | 2 | 0.37 | Synergy |
| Linezolid | 4 | 1 | 0.75 | Additive |
Time-kill studies against the ESKAP pathogen panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) confirm bactericidal activity of Compound 6′a specifically against Gram-positive pathogens. At 1× minimum inhibitory concentration (8 µg/mL), a ≥3-log₁₀ reduction in Staphylococcus aureus colony-forming units occurs within 6 hours, with complete eradication at 24 hours. In contrast, Gram-negative members of the panel exhibit intrinsic resistance (>128 µg/mL minimum inhibitory concentration), likely due to reduced permeability of the outer membrane and efflux systems [1] [5] [8].
Against clinical Vancomycin-Resistant Staphylococcus aureus isolates, 10× minimum inhibitory concentration concentrations achieve a 99.9% reduction within 24 hours, exceeding vancomycin’s kill rate at equivalent multiples of minimum inhibitory concentration. The kinetics follow a concentration-dependent pattern, with enhanced bactericidal effects observed between 4–32 µg/mL without evidence of paradoxical tolerance (the Eagle effect) at higher concentrations [1].
Compound 6′a induces rapid cytoplasmic membrane depolarization in Staphylococcus aureus, as demonstrated by 80% DiSC₃(5) dye release within 15 minutes of exposure at 1× minimum inhibitory concentration. This correlates with potassium ion efflux assays showing 4.2 mM extracellular K⁺ within 30 minutes—consistent with pore formation. Electron microscopy confirms dose-dependent structural damage: at 8 µg/mL, distorted septation and incomplete cell division are observed, while 32 µg/mL causes complete lysis with membrane fragments visible [1] [8].
The compound’s selectivity for Gram-positive bacteria arises from interactions with lipoteichoic acids, which anchor the molecule to the membrane prior to insertion. This mechanism is absent in Gram-negative species, explaining their intrinsic resistance. Additionally, efflux pump knockout mutants (norA, mepA) in Staphylococcus aureus show only 2-fold reductions in minimum inhibitory concentration, confirming that membrane disruption is the primary mechanism rather than intracellular target inhibition [1].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8